Phenylhydrazine hydrochloride

Description

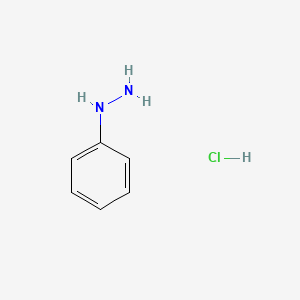

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOSQBPPZZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.ClH, C6H9ClN2 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-63-0 (Parent) | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021148 | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Not pertinent; it decomposes (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Greater than 1 at 68 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-88-1, 27140-08-5 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27140-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylhydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7QFK49SVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

469 to 475 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Introduction: The Enduring Significance of Phenylhydrazine Hydrochloride

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. chemiis.com [chemiis.com]

- 4. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. (B) REDUCTION (1) Mild reduction: Conversion to phenylhydrazine Reducti.. [askfilo.com]

- 9. brainly.in [brainly.in]

- 10. prepchem.com [prepchem.com]

- 11. chemicalbull.com [chemicalbull.com]

- 12. This compound | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 59-88-1 [chemicalbook.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 21. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. jk-sci.com [jk-sci.com]

- 24. nbinno.com [nbinno.com]

- 25. nj.gov [nj.gov]

Phenylhydrazine Hydrochloride: A Mechanistic Deep-Dive into its Core Reactivity in Organic Synthesis

Abstract

Phenylhydrazine hydrochloride stands as a cornerstone reagent in the armamentarium of synthetic organic chemists. Its utility, extending from the classical synthesis of heterocyclic scaffolds to the derivatization of carbonyls and carbohydrates, is rooted in the versatile nucleophilicity of the hydrazine moiety, modulated by the electronic influence of the phenyl group. This technical guide moves beyond a mere recitation of reactions, offering an in-depth exploration of the fundamental mechanisms that govern the reactivity of this compound. We will dissect the intricate pathways of phenylhydrazone formation, the celebrated Fischer Indole Synthesis, and the diagnostic osazone formation with sugars. By elucidating the causality behind each mechanistic step, reaction condition, and catalytic choice, this document aims to provide researchers, scientists, and drug development professionals with a robust and practical understanding of this indispensable chemical tool.

Foundational Principles: Structure, Safety, and Reactivity

This compound is the salt of phenylhydrazine, an organic compound first characterized by Hermann Emil Fischer in 1875.[1] The hydrochloride form enhances its stability and ease of handling compared to the free base, which is prone to air oxidation.[2]

Structure and Inherent Reactivity: The core of its reactivity lies in the hydrazine group (-NH-NH₂). The terminal nitrogen atom (α-nitrogen) is highly nucleophilic, readily attacking electrophilic centers, most notably the carbon of a carbonyl group. The adjacent nitrogen (β-nitrogen), attached to the phenyl ring, is less nucleophilic due to the delocalization of its lone pair into the aromatic system. This differential reactivity is the linchpin of its synthetic utility.

A Note on Safe Handling: Before any experimental work, it is critical to recognize the hazards associated with this compound. It is toxic if swallowed, inhaled, or absorbed through the skin, and is a suspected carcinogen and mutagen.[3][4][5] All manipulations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Emergency eyewash and shower stations should be readily accessible.[3][6]

The Gateway Reaction: Phenylhydrazone Formation

The condensation of phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone is often the first step in more complex transformations, such as the Fischer indole synthesis.[8] This reaction is also a classic method for the identification and characterization of carbonyl compounds.[9][10]

Mechanism of Action: The formation of a phenylhydrazone is a two-stage process: nucleophilic addition followed by dehydration. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group toward attack and facilitate the final elimination of water.

-

Nucleophilic Attack: The terminal, more nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon. This forms a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine (or hemiaminal) intermediate.

-

Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen assists in the elimination of water, forming a C=N double bond and yielding the final phenylhydrazone product after deprotonation.

The rate-determining step is pH-dependent. At low pH (below ~5), the formation of the carbinolamine intermediate is rate-limiting, while at higher pH, the acid-catalyzed dehydration becomes the slower step.[11][12]

Caption: Nucleophilic attack of phenylhydrazine on a carbonyl followed by dehydration.

Experimental Protocol: Synthesis of Cyclohexanone Phenylhydrazone[13]

-

Reagent Preparation: Dissolve this compound (1.0 eq) in a minimal amount of water, neutralize with a base (e.g., sodium acetate), and extract the free phenylhydrazine base into a suitable solvent like ethanol. Alternatively, for many syntheses, the hydrochloride salt is used directly in a protic solvent like acetic acid or ethanol.[2]

-

Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid (approx. 2 mL per gram of hydrazine).

-

Addition of Carbonyl: Add cyclohexanone (1.0 eq) dropwise to the stirred solution. The reaction is often exothermic.

-

Reaction: Stir the mixture for 5-10 minutes. The formation of the product may be spontaneous. Cooling in an ice bath may be necessary to control the exotherm and promote crystallization.

-

Work-up: Add cold water to the reaction mixture to precipitate the crude product fully.

-

Purification: Collect the solid product by suction filtration. Wash the crystals with a small amount of cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure cyclohexanone phenylhydrazone.

The Pinnacle of Application: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most important and versatile methods for synthesizing the indole nucleus, a privileged scaffold in countless pharmaceuticals, agrochemicals, and natural products.[8][13][14] The synthesis transforms a phenylhydrazone into an indole under acidic conditions.[13]

Mechanism of Action: The mechanism is a sophisticated cascade involving tautomerization, a[6][6]-sigmatropic rearrangement, and cyclization with ammonia elimination.[13][14][15]

-

Phenylhydrazone Formation: The reaction begins with the in situ formation of the phenylhydrazone from phenylhydrazine and an aldehyde or ketone, as described above.[8]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its enamine isomer, known as an ene-hydrazine. This is a crucial step that sets the stage for the rearrangement.

-

[6][6]-Sigmatropic Rearrangement: After protonation of the ene-hydrazine, the key bond-forming event occurs: a concerted, six-electron[6][6]-sigmatropic rearrangement. This breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the phenyl ring to form a di-imine intermediate.[13][15]

-

Rearomatization: A proton transfer restores the energetically favorable aromatic ring.

-

Intramolecular Cyclization: The terminal nitrogen atom of the newly formed sidechain acts as a nucleophile, attacking the imine carbon to form a five-membered ring, resulting in a cyclic aminal.

-

Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the final, stable indole ring system.[13][14]

The choice of acid catalyst is critical; Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) are commonly employed to drive the reaction.[13][14]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole[17]

-

Stage 1 (Hydrazone Formation):

-

In a 50 mL round-bottom flask, combine acetophenone (1.0 eq) and ethanol (approx. 3 mL per gram of acetophenone).

-

With stirring, add phenylhydrazine (1.0 eq) dropwise. Caution: Phenylhydrazine is toxic.

-

Add 8-10 drops of glacial acetic acid to catalyze the condensation.

-

Heat the mixture in an oil bath at approximately 80°C for 45 minutes.

-

Cool the flask in an ice bath to precipitate the acetophenone phenylhydrazone.

-

Filter the solid using a Büchner funnel, wash with a small volume of ice-cold ethanol, and air dry.

-

-

Stage 2 (Indolization):

-

Place polyphosphoric acid (PPA) (approx. 3-4 times the weight of the hydrazone) in a separate flask and heat to ~100°C.

-

Carefully add the dried acetophenone phenylhydrazone from Stage 1 to the hot PPA with vigorous stirring.

-

Maintain the temperature at 100-120°C for 10-15 minutes.

-

Cool the reaction mixture and then carefully pour it onto crushed ice with stirring to decompose the PPA and precipitate the crude product.

-

Filter the crude 2-phenylindole, wash thoroughly with water until the washings are neutral.

-

Recrystallize the product from ethanol to obtain purified 2-phenylindole.

-

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Application Note |

| Phenylhydrazine HCl | Acetone | ZnCl₂ | 2-Methylindole | Classic synthesis, though yields can be moderate. |

| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | 2,3,3,5-Tetramethyl-3H-indole | Demonstrates synthesis of 3H-indoles (indolenines).[16] |

| Phenylhydrazine | Cyclohexanone | Polyphosphoric Acid (PPA) | 1,2,3,4-Tetrahydrocarbazole | A key intermediate for carbazole-based materials and drugs. |

| 4-Methoxyphenylhydrazine HCl | Pyruvic Acid | H₂SO₄ | 5-Methoxy-1H-indole-2-carboxylic acid | Electron-donating groups on the phenyl ring often facilitate the reaction. |

A Classic Tool in Glycochemistry: Osazone Formation

In carbohydrate chemistry, phenylhydrazine serves as a critical diagnostic tool. It reacts with reducing sugars, which possess a free aldehyde or α-hydroxy ketone group, to form characteristic crystalline derivatives called osazones.[17][18] This reaction is instrumental in identifying sugars, as different sugars produce osazones with distinct crystal shapes and melting points.[17][18]

Mechanism of Action: The formation of an osazone is a more complex process than simple hydrazone formation, requiring three equivalents of phenylhydrazine for every one equivalent of a reducing sugar.[18][19]

-

Hydrazone Formation: The first molecule of phenylhydrazine reacts with the carbonyl group (C1 in an aldose like glucose) to form a standard phenylhydrazone.[19]

-

Oxidation of C2: The second molecule of phenylhydrazine acts as an oxidizing agent. It oxidizes the hydroxyl group on the adjacent carbon (C2) to a carbonyl group. In this process, the phenylhydrazine molecule is reduced to aniline and ammonia.[19] This step is the most debated, with several proposed mechanisms, including those by Fischer and Weygand.[17]

-

Second Hydrazone Formation: The third molecule of phenylhydrazine reacts with the newly formed carbonyl group at C2 to form a second phenylhydrazone moiety.[19]

A key insight from this mechanism is that the stereochemistry at C2 is destroyed. Consequently, sugars that are C2 epimers, such as D-glucose and D-mannose, as well as the keto-isomer D-fructose, all yield the identical osazone (D-glucosazone).[20] This was a pivotal discovery in Fischer's work on elucidating sugar stereochemistry.

Caption: Three-step mechanism for osazone formation from a reducing sugar.

Concluding Insights for the Modern Scientist

The reactivity of this compound is a testament to the elegance and power of classical organic reaction mechanisms. From the fundamental formation of phenylhydrazones to the intricate molecular gymnastics of the Fischer indole synthesis, its utility is directly traceable to the nucleophilic character of its hydrazine group and the subsequent stability of the products formed. For professionals in drug development, understanding these mechanisms is not merely an academic exercise. It is the key to rationally designing syntheses for complex molecular architectures, such as the triptan class of antimigraine drugs, which heavily rely on the Fischer synthesis.[13] By grasping the "why" behind the reactions, scientists can better troubleshoot syntheses, predict outcomes with novel substrates, and ultimately accelerate the discovery and development of new chemical entities.

References

- Mechanism of osazone formation of fructose. (n.d.). Google Vertex AI Search.

- This compound - SAFETY DATA SHEET. (2024, March 29). Thermo Fisher Scientific.

- Material Safety Data Sheet - this compound, 99+%. (n.d.). Cole-Parmer.

- Moscovici, R., Ferraz, J. P., Neves, E. A., Tognoli, J. O., El Seoud, M. I., & do Amaral, L. (1976). Mechanism and Catalysis for Phenylhydrazone Formation from Aromatic Heterocyclic Aldehydes. The Journal of Organic Chemistry, 41(26), 4093–4098.

- Overview of Phenylhydrazine‐Based Organic Transformations. (2024). ResearchGate.

- Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. (2025). BenchChem.

- Osazone Formation. (n.d.). University of Calgary.

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). PubMed Central.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (n.d.). Stellar Chemical Corporation.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Explain the mechanism of osazone formation from glucose. (2025, September 17). Filo.

- Safety Data Sheet. (2025, April 5). Ricca Chemical Company.

- Fischer Indole Synthesis. (2025, February 23). J&K Scientific LLC.

- Safety Data Sheet: this compound. (n.d.). Carl ROTH.

- This compound HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.

- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.

-

do Amaral, L., & Ferraz, J. P. (1979). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[9]annulenes. Journal of the Chemical Society, Perkin Transactions 2, 104–108.

- An aqueous solution of this compound buffered with sodium acetate is added to each of glucose, fructose, and sucrose. They are heated. (n.d.). University of Waterloo.

- Osazone: Definition, Formation, Tests, Practice Problems and FAQ. (n.d.). Aakash Institute.

- French, J. K., Winterbourn, C. C., & Carrell, R. W. (1983). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Environmental Health Perspectives, 53, 265–281.

- Mechanism for the formation of cyclohexanone phenylhydrazone. (2024, November 13). Chemistry Stack Exchange.

- Phenylhydrazine HCl Manufacturer - CAS 59-88-1. (n.d.). Elam Pharma.

- Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. (n.d.). ResearchGate.

- Singh, R., Pandey, K., & Jain, A. (2014). Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. American Journal of Phytomedicine and Clinical Therapeutics, 2(3), 334-343.

- Description, Synthesis and Usage of Phenylhydrazine. (n.d.). ChemicalBook.

- Phenylhydrazine. (n.d.). Wikipedia.

- What is the mechanism of the formation of glucose when glucose is treated with phenylhydrazine? (2018, February 17). Quora.

- Shukla, P., Yadav, N. K., Singh, P., Bansode, F. W., & Singh, R. K. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences, 2(2), 78-83.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI.

- Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis? (2019, September 6). ResearchGate.

- Expt-7 The Fischer Indole Synthesis New. (n.d.). Scribd.

- How to Synthesize this compound in a More Environmentally Friendly Way? (n.d.). Guidechem.

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. riccachemical.com [riccachemical.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemiis.com [chemiis.com]

- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. mdpi.com [mdpi.com]

- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 18. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 19. Explain the mechanism of osazone formation from glucose. | Filo [askfilo.com]

- 20. quora.com [quora.com]

A-101-2026: Phenylhydrazine Hydrochloride: From Serendipitous Discovery to a Cornerstone of Synthetic Chemistry

Dr. Evelyn Reed, Senior Application Scientist

Abstract

Phenylhydrazine and its hydrochloride salt stand as seminal reagents in the history of organic chemistry. First synthesized by Hermann Emil Fischer in 1875, this seemingly simple molecule revolutionized the understanding of carbohydrates and unlocked one of the most versatile methods for synthesizing the indole scaffold, a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and foundational applications of phenylhydrazine hydrochloride. We will examine the original synthetic route, detail its pivotal role in the Fischer indole synthesis and sugar chemistry, and provide validated experimental protocols for its preparation and key reactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand the enduring legacy and practical application of this historic compound.

The Dawn of a Reagent: A Serendipitous Discovery

The story of phenylhydrazine begins in 1875 in the laboratory of Hermann Emil Fischer, a German chemist who would later be awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine synthesis.[1][2][3] At the time, Fischer was working as an assistant to Adolf von Baeyer at the University of Strasbourg.[4][5] The discovery was reportedly accidental, yet it became a cornerstone of much of Fischer's future illustrious work.[4][6]

Fischer's synthesis was a landmark achievement as phenylhydrazine was the first hydrazine derivative to be characterized.[7][8][9] His method involved the reduction of a phenyldiazonium salt with sulfite salts.[8][9] This discovery was not merely the creation of a new compound; it was the unveiling of a powerful new tool for probing the structures of organic molecules, particularly the complex and then-elusive carbohydrates.[2][6]

The Original Synthesis: Reduction of a Diazonium Salt

The foundational chemistry leveraged by Fischer involves two key steps that remain central to its synthesis today:

-

Diazotization of Aniline: Aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a benzenediazonium chloride solution.

-

Reduction: The diazonium salt is then reduced to form phenylhydrazine. Fischer's original work utilized sulfite salts for this reduction.[8][9] A common modern alternative, which also produces the hydrochloride salt directly, is the use of tin(II) chloride (SnCl₂) in concentrated HCl.[7]

The overall reaction demonstrates the transformation of a primary aromatic amine into a hydrazine derivative, a gateway to a vast new area of chemical reactivity.

Caption: Fischer's original synthesis pathway from aniline.

Foundational Applications of this compound

The true genius of Fischer's work was not just in the discovery of phenylhydrazine, but in his immediate recognition and application of its unique reactivity.

Revolutionizing Carbohydrate Chemistry: The Osazone Formation

Prior to Fischer's work, the study of sugars was hampered by their tendency to form syrups that were incredibly difficult to purify and characterize.[2] Fischer discovered that phenylhydrazine reacts with aldose and ketose sugars to form highly crystalline, brightly colored derivatives called phenylhydrazones and, with excess reagent, osazones .[1][2][6]

This reaction was a breakthrough for several reasons:

-

Crystallization: The resulting osazones were solids with sharp, well-defined melting points, which allowed for the definitive identification and differentiation of various sugars for the first time.[1]

-

Stereochemical Insight: The reaction destroys the stereocenter at the C-2 position of an aldose. Fischer brilliantly used this fact to establish stereochemical relationships between sugars. For instance, he demonstrated that D-glucose, D-fructose, and D-mannose all form the same osazone, proving they share the same configuration at the C-3, C-4, and C-5 carbons.[4][6]

This application of phenylhydrazine was instrumental in the work that ultimately led to Fischer's Nobel Prize.[1][4]

Caption: Reaction of an aldose sugar with phenylhydrazine.

The Fischer Indole Synthesis: A Gateway to Heterocycles

In 1883, Fischer reported another monumental discovery: the synthesis of indoles from the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst. This reaction, now known as the Fischer indole synthesis , remains one of the most important and widely used methods for preparing the indole ring system.[8]

The indole motif is a core structural component in a vast number of pharmaceuticals, agrochemicals, and natural products, including the amino acid tryptophan and the neurotransmitter serotonin. The Fischer indole synthesis provided the first general and reliable method to access this critical scaffold, profoundly impacting the development of medicinal chemistry and the synthesis of complex organic molecules.

Technical Data and Protocols

For the modern researcher, a practical understanding of the synthesis and properties of this compound is essential.

Physical and Chemical Properties

| Property | Phenylhydrazine | This compound |

| Formula | C₆H₈N₂ | C₆H₉ClN₂ |

| Molar Mass | 108.14 g/mol | 144.60 g/mol |

| Appearance | Yellow to reddish-brown oily liquid or solid | White to off-white crystalline powder |

| Melting Point | 19.5 °C | ~243-246 °C (decomposes) |

| Boiling Point | 243.5 °C | Decomposes |

| Solubility | Sparingly soluble in water; miscible with ethanol, ether, benzene | Soluble in water, ethanol |

Note: Phenylhydrazine base is unstable and darkens upon exposure to air and light.[8][9] The hydrochloride salt is significantly more stable and is the common commercial form.

Experimental Protocol: Synthesis of this compound

This protocol is based on the classical method involving the reduction of benzenediazonium chloride with tin(II) chloride.[7][10]

WARNING: Phenylhydrazine is toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Materials:

-

Aniline (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a 500 mL beaker, add aniline (9.3 g, 0.1 mol) to a mixture of concentrated HCl (30 mL) and water (75 mL).

-

Cool the mixture to 0 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled solution of sodium nitrite (8.0 g, 0.116 mol) in 30 mL of water. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains benzenediazonium chloride.

-

-

Reduction:

-

In a separate 1 L flask, prepare a solution of tin(II) chloride dihydrate (50 g, 0.22 mol) in 100 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring. A thick white precipitate of this compound will form.

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove excess acid and inorganic salts.

-

Press the solid as dry as possible on the filter.

-

Recrystallize the crude product from hot water or ethanol to obtain pure this compound as white needles.

-

Dry the purified crystals in a desiccator. The expected yield is approximately 10-12 g (70-83%).

-

Caption: Workflow for the laboratory synthesis of phenylhydrazine HCl.

Conclusion: An Enduring Legacy

From its serendipitous discovery in 1875, this compound has carved an indelible mark on the landscape of organic chemistry. It provided the key that unlocked the complex world of carbohydrates and gave chemists a robust and versatile tool for constructing the vital indole nucleus. While modern analytical techniques have surpassed the need for osazone formation, and new methods for indole synthesis have been developed, the foundational importance of phenylhydrazine remains. Its story is a testament to how the discovery of a single reagent can fundamentally alter the course of chemical science, enabling generations of researchers to build upon the pioneering work of Emil Fischer.

References

-

NobelPrize.org. Emil Fischer – Biographical. Available at: [Link]

-

Nagendrappa, G. (2011). Hermann Emil Fischer: Life and Achievements. Resonance, 16(7), 604-625. Available at: [Link]

-

Wikipedia. Emil Fischer. Available at: [Link]

-

Britannica. Emil Fischer. Available at: [Link]

-

Lichtenthaler, F. W. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(9), 1027-1041. Available at: [Link]

-

Science History Institute. Emil Fischer. Available at: [Link]

-

Wikipedia. Phenylhydrazine. Available at: [Link]

-

Wikidocumentaries. phenylhydrazine. Available at: [Link]

-

LookChem. Synthesis of Phenylhydrazine. Available at: [Link]

-

PrepChem.com. Preparation of phenylhydrazine. Available at: [Link]

-

Browne, D. L., et al. (2011). Piecing together the puzzle: Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303. Available at: [Link]

-

Baxendale Group. understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Available at: [Link]

Sources

- 1. Emil Fischer - Wikipedia [en.wikipedia.org]

- 2. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 3. Emil Fischer | Science History Institute [sciencehistory.org]

- 4. nobelprize.org [nobelprize.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 10. prepchem.com [prepchem.com]

Spectroscopic data (NMR, IR, UV-Vis) of phenylhydrazine hydrochloride

The most prominent feature is the very broad and strong absorption spanning from 3200 to 2600 cm⁻¹, which is definitive for the stretching vibrations of an ammonium salt (-NH₃⁺). This often obscures other weaker signals in this region. The sharp peaks at ~1600 and ~1500 cm⁻¹ are characteristic of the phenyl ring. The strong absorptions at 750 and 690 cm⁻¹ are highly indicative of a monosubstituted benzene ring. [9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

Theoretical Basis

This compound absorbs UV radiation, which promotes electrons from a lower energy bonding or non-bonding molecular orbital (HOMO) to a higher energy anti-bonding molecular orbital (LUMO). [7][8]The primary chromophore is the phenyl group. The absorption spectrum is a plot of absorbance versus wavelength (in nanometers, nm). The wavelength of maximum absorption is denoted as λ_max. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte, making this a powerful quantitative technique. [9]

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Ethanol or deionized water are common choices.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-400 nm). [10]

Data Presentation and Interpretation

Table 4: UV-Vis Spectroscopic Data for this compound

| λ_max (nm) | Solvent | Electronic Transition |

| ~232 | Aqueous | π → π* (E2-band) |

| ~280 | Aqueous | π → π* (B-band) |

Note: Data is derived from analysis of phenylhydrazine and its hydrochloride salt in aqueous/polar media. [6][11][12] Expert Interpretation:

The UV spectrum of this compound is dominated by absorptions arising from π → π* electronic transitions within the benzene ring.

-

The intense absorption band around 232 nm is analogous to the E2-band of benzene, a primary transition of the aromatic system.

-

The weaker, longer-wavelength absorption around 280 nm corresponds to the "benzenoid" B-band, which is a symmetry-forbidden transition in benzene but becomes allowed due to the substitution on the ring.

Sources

- 1. This compound | 59-88-1 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]

- 12. Hydrazine, phenyl- [webbook.nist.gov]

Phenylhydrazine hydrochloride reaction with carbonyl compounds mechanism

An In-Depth Technical Guide to the Reaction of Phenylhydrazine Hydrochloride with Carbonyl Compounds for Pharmaceutical Development

This guide provides an in-depth exploration of the reaction between this compound and carbonyl compounds, a cornerstone transformation in synthetic organic chemistry. We will dissect the core mechanisms, from the initial formation of phenylhydrazones to the celebrated Fischer indole synthesis. The content is structured to deliver not just procedural steps but a deep causal understanding, essential for researchers, medicinal chemists, and professionals in drug development who leverage this reaction to construct complex molecular architectures.

Introduction: Beyond a Simple Condensation

The reaction of an arylhydrazine with an aldehyde or a ketone is a foundational reaction in organic chemistry, first explored by Emil Fischer in 1883.[1][2] While the initial product is a seemingly simple phenylhydrazone, this intermediate is the gateway to one of the most powerful methods for synthesizing the indole nucleus: the Fischer Indole Synthesis.[3] this compound (C₆H₈N₂·HCl) is a convenient and widely used salt of phenylhydrazine, providing both the nucleophile and the necessary acidic environment to catalyze the initial condensation.[4][5]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including treatments for cancer, inflammation, and migraines.[1][6][7] A profound understanding of the mechanism behind its synthesis is therefore not merely academic but a critical tool for innovation in pharmaceutical development. This guide will illuminate the mechanistic intricacies of this reaction, providing the foundational knowledge required to troubleshoot, optimize, and adapt this synthesis for novel drug candidates.

Part I: The Formation of the Phenylhydrazone Intermediate

The journey begins with the acid-catalyzed condensation of phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This process is not a single step but a sequence involving nucleophilic attack followed by dehydration. The use of this compound provides the acidic catalyst required to facilitate this transformation.

Mechanism of Phenylhydrazone Formation

The reaction proceeds via a two-stage mechanism:

-

Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The terminal nitrogen of phenylhydrazine, acting as the nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[8][9]

-

Dehydration: The carbinolamine intermediate is then dehydrated to form the final phenylhydrazone. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond characteristic of the phenylhydrazone.[10]

The rate-determining step of this reaction is pH-dependent. Under slightly acidic conditions, the formation of the carbinolamine intermediate is typically the slow step.[8] However, at neutral or basic pH, the dehydration of the carbinolamine becomes rate-limiting.[8][9]

Part II: The Fischer Indole Synthesis Mechanism

The formation of the phenylhydrazone is merely the prelude to the main event: the Fischer indole synthesis. This elegant reaction transforms the phenylhydrazone into the aromatic indole ring system through a cascade of acid-catalyzed steps. The driving force is the formation of the energetically favorable aromatic indole.[2]

Detailed Mechanistic Steps

The accepted mechanism involves a critical[2][2]-sigmatropic rearrangement:

-

Tautomerization: The phenylhydrazone, under acidic conditions, tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it creates the necessary π-system for the subsequent rearrangement.[2][11]

-

Protonation: The enamine is protonated at the imine nitrogen, which sets the stage for the key rearrangement.

-

[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, analogous to a Cope rearrangement.[1][3] This concerted step breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine becomes incorporated into the indole ring.[2]

-

Cyclization & Aromatization: The resulting di-imine intermediate undergoes cyclization to form a five-membered ring aminoacetal (or aminal).[2] The final step is the acid-catalyzed elimination of a molecule of ammonia (NH₃), which leads to the formation of the stable, aromatic indole ring.[1]

Experimental Considerations & Protocol

The success of the Fischer indole synthesis depends on careful control of reaction conditions. The choice of acid catalyst, solvent, and temperature can significantly impact the yield and purity of the desired indole product.

Catalyst and Condition Selection

A variety of Brønsted and Lewis acids can be employed to catalyze the reaction. The choice of catalyst often depends on the reactivity of the substrates.

| Catalyst Type | Examples | Typical Use Case |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | General purpose, strong proton sources. PPA is often used for less reactive substrates.[2] |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Effective for a wide range of substrates, particularly when high temperatures are needed.[1][12] |

Table 1: Common Catalysts for the Fischer Indole Synthesis.

Representative Experimental Protocol: Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from acetophenone and this compound, a classic example of the Fischer indole synthesis.

Materials:

-

Acetophenone

-

This compound

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ice water

Procedure:

-

Phenylhydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add acetophenone (1.0 eq) to the solution.

-

Heat the mixture to reflux for 1 hour to form the acetophenone phenylhydrazone. The intermediate can be isolated by cooling and filtering, or used directly in the next step.

-

-

Indole Cyclization:

-

To the crude phenylhydrazone, or to the reaction mixture from the previous step after solvent removal, add polyphosphoric acid (PPA) (approx. 10x weight of hydrazone).

-

Heat the viscous mixture to 150-170 °C with stirring for 15-20 minutes. The color of the reaction mixture will darken significantly.

-

Carefully pour the hot reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

-

Purification:

-

Recrystallize the crude 2-phenylindole from hot ethanol to obtain the purified product.

-

Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Applications in Drug Development

The Fischer indole synthesis is not merely a textbook reaction; it is a workhorse in the pharmaceutical industry for the construction of indole-based drugs. Its reliability and tolerance for a wide range of functional groups make it an invaluable tool.[6][13]

-

Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), is synthesized using a Fischer indole strategy.

-

Triptans: A class of drugs used to treat migraine headaches, such as Sumatriptan and Rizatriptan, feature an indole core that is often constructed via this method.[2]

-

Oncology: Many modern anti-cancer agents target kinases and other signaling pathways, with the indole scaffold serving as a common pharmacophore.

The ability to readily synthesize substituted indoles allows medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

The reaction of this compound with carbonyl compounds provides a robust and versatile pathway to phenylhydrazones and, more importantly, to the pharmaceutically vital indole ring system. A thorough grasp of the underlying mechanisms—from the initial acid-catalyzed condensation to the pivotal[2][2]-sigmatropic rearrangement—empowers scientists to harness its full potential. By understanding the causal relationships between reaction conditions and mechanistic pathways, researchers in drug development can continue to build upon Fischer's legacy, designing and synthesizing the next generation of indole-based therapeutics.

References

-

Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

-

Wikipedia. (n.d.). Fischer indole synthesis.

-

Saeed, A., et al. (n.d.). Mechanism and catalysis for phenylhydrazone formation from aromatic heterocyclic aldehydes. Journal of the American Chemical Society.

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

-

Hughes, D. L. (2021). Fischer Indole Synthesis. ResearchGate.

-

ResearchGate. (n.d.). Drug Candidates Synthesized by the Fischer Indolization.

-

RSC Publishing. (n.d.). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[7]annulenes. Journal of the Chemical Society, Perkin Transactions 2.

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

-

Stork, G., & Dolfini, J. E. (1963). The Total Synthesis of d,l-Aspidospermine and of d,l-Quebrachamine. Journal of the American Chemical Society, 85(18), 2872–2873.

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.

-

MDPI. (2019). Harmless Treatment of this compound Production Effluent: From Lab Scale to Pilot Scale.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Analytical Chemistry Uses of this compound.

-

ChemicalBook. (n.d.). This compound.

Sources

- 1. scienceinfo.com [scienceinfo.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 59-88-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermochemical Properties of Phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Importance of Thermochemical Data

In the realm of chemical synthesis and drug development, a compound's thermochemical profile is a critical dataset. It governs crucial aspects such as:

-

Process Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards. Knowledge of decomposition temperatures and the associated energy release is essential for designing safe manufacturing processes.

-

Reaction Energetics: The enthalpy of formation is a fundamental thermodynamic quantity that allows for the calculation of reaction enthalpies, enabling the prediction of whether a reaction will be exothermic or endothermic.

-

Stability and Storage: Understanding the thermal stability of phenylhydrazine hydrochloride is vital for defining appropriate storage conditions and shelf-life.

This guide will explore the key thermochemical properties of this compound, provide detailed experimental protocols for their determination, and discuss the interpretation of the resulting data.

Physicochemical and Known Thermochemical Properties

A foundational understanding of the basic physical and available thermochemical data is essential before delving into more complex analyses.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂ | [1][2] |

| Molecular Weight | 144.60 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 250-254 °C (with decomposition) | [4] |

| Solubility | Soluble in water and ethanol | [3] |

| Heat of Combustion (of Phenylhydrazine) | -875.4 kcal/mol (-3662.7 kJ/mol) at 20 °C (solid) | [5] |

| Heat of Formation (of Phenylhydrazine) | 2.0350 x 10⁸ J/kmol (203.5 kJ/mol) for the ideal gas | [6] |

Note: The provided thermochemical data pertains to the free base, phenylhydrazine. The presence of the hydrochloride moiety will influence these values. The enthalpy of formation of the salt is expected to be more negative (more stable) than the free base due to the exothermic nature of the acid-base reaction. The enthalpy of combustion will also differ.

Thermal Decomposition of this compound

This compound's utility is counterbalanced by its thermal instability. Upon heating, it undergoes decomposition, a process that can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Decomposition Pathway

Based on the principles of thermal decomposition of hydrazinium salts, the initial step is likely the dissociation of the salt into its constituent free base and hydrogen chloride gas:

C₆H₅NHNH₂·HCl(s) → C₆H₅NHNH₂(l/g) + HCl(g)

Following this dissociation, the phenylhydrazine itself will decompose. The decomposition of phenylhydrazine is complex and can proceed through various radical pathways, yielding products such as benzene, aniline, nitrogen, and ammonia. The presence of HCl may also influence the subsequent decomposition reactions. Care should be taken as the decomposition of phenylhydrazine can be catalyzed by the presence of its hydrochloride salt at temperatures above 100°C.[7]

The following diagram illustrates the logical flow of the predicted thermal decomposition:

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Determination of Thermochemical Properties

To obtain precise and reliable thermochemical data for this compound, a suite of analytical techniques must be employed. The following sections detail the methodologies for these essential experiments.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the enthalpy of combustion of organic compounds, from which the standard enthalpy of formation can be derived.

Expertise & Experience: The presence of chlorine in this compound requires a specialized approach. During combustion, chlorine will form a mixture of Cl₂, HCl, and possibly other species. To ensure all chlorine is converted to a single, well-defined final state (aqueous HCl), a reducing agent is typically added to the bomb.

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a quartz crucible.

-

Bomb Preparation: A small, known amount of a reducing solution (e.g., hydrazine dihydrochloride in water) is added to the bottom of the combustion bomb to quantitatively reduce all chlorine-containing combustion products to chloride ions.

-

Assembly and Pressurization: The crucible is placed in the bomb, and a platinum fuse wire is positioned to be in contact with the sample. The bomb is sealed and pressurized with ~30 atm of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with high precision as a function of time until a final steady temperature is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed to confirm complete combustion and to quantify the amount of nitric acid and hydrochloric acid formed.

-

Calculation: The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid. The corrected temperature rise is then used to calculate the energy of combustion of the sample. From this, the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation are calculated using Hess's Law.

Caption: Workflow for combustion calorimetry of this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide information on phase transitions, thermal stability, and decomposition kinetics.

Expertise & Experience: Running DSC and TGA experiments concurrently (TG-DSC) on the same sample provides a more complete picture of the thermal events. The mass loss from TGA can be directly correlated with the endothermic or exothermic events observed in the DSC signal. For a substance like this compound that decomposes upon melting, a high-resolution TGA is crucial to separate closely occurring thermal events.

Experimental Protocol: TG-DSC Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in an aluminum or ceramic crucible.

-

Instrument Setup: The crucible is placed in the TG-DSC instrument. An empty crucible is used as a reference.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air to study oxidative decomposition).

-

Data Acquisition: The instrument simultaneously records the sample's mass and the heat flow to or from the sample as a function of temperature.

-

Data Interpretation:

-

TGA Curve: A plot of mass versus temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

-

DSC Curve: A plot of heat flow versus temperature. Endothermic peaks (heat absorption) can indicate melting or boiling, while exothermic peaks (heat release) indicate decomposition or crystallization. For this compound, an endothermic event corresponding to melting, immediately followed by an exothermic decomposition, is expected.

-

Caption: Experimental workflow for TG-DSC analysis.

Safety Considerations

Phenylhydrazine and its salts are classified as toxic and are suspected carcinogens.[5] All handling and experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[3] Due to its potential for energetic decomposition, only small quantities should be used in thermal analysis experiments, especially during initial screenings.

Conclusion

The thermochemical properties of this compound are of paramount importance for its safe and effective use in research and industry. While a complete, experimentally determined dataset for the hydrochloride salt is not yet publicly available, this guide has provided a comprehensive framework for its characterization. By leveraging the known data for the parent compound, phenylhydrazine, and employing established analytical techniques such as rotating-bomb calorimetry and TG-DSC, researchers can obtain the critical thermochemical parameters necessary for process development, safety analysis, and stability assessment. The protocols and insights provided herein serve as a valuable resource for scientists and engineers working with this important chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60962, this compound. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved January 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). Hydrazine, phenyl-. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Phenylhydrazinium chloride for analysis 59-88-1 [sigmaaldrich.com]

- 4. This compound | 59-88-1 [chemicalbook.com]

- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Phenylhydrazine Hydrochloride: A Technical Guide to Safe Handling, Storage, and Disposal

This guide provides an in-depth examination of the safety protocols, handling procedures, and disposal guidelines for phenylhydrazine hydrochloride (CAS No. 59-88-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and compliant use of this highly hazardous chemical. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Core Hazard Profile and Risk Assessment

This compound is a potent chemical with multiple, significant hazards. Its use demands a thorough understanding of its toxicological and chemical properties before any handling occurs. The compound is toxic if swallowed, inhaled, or in contact with skin[1][2][3]. It is a suspected human carcinogen and mutagen, causes severe organ damage through repeated exposure, and is an environmental toxin[1][4][5][6].

Toxicological Hazards

The primary health risks are acute toxicity, carcinogenicity, and organ damage. Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, cyanosis (blue-colored skin), and fatigue[7]. It is also a skin sensitizer, meaning that after initial exposure, subsequent contact can trigger a severe allergic reaction[2][8][9].

Table 1: GHS Hazard Classification and Statements

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[10] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[10] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][4] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2][4] |

| Carcinogenicity | Category 1B/2 | H350: May cause cancer[1][2][3][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood, Liver, Kidneys) through prolonged or repeated exposure[1][2][5] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[1][12] |

Source: Synthesized from multiple Safety Data Sheets[1][2][3][4][5][6][10][11][12].

Physical and Chemical Hazards

This compound is a combustible solid that may decompose violently at high temperatures[8][11]. In a fire, it can release toxic and irritating gases, including hydrogen chloride and nitrogen oxides[7][8][9]. It is sensitive to air and light, which can lead to degradation[4][8]. It is incompatible with strong oxidizing agents, bases, and certain metals, and reactions can be violent[2][8][12].

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.61 g/mol [13] |

| Appearance | White to yellow-brown crystalline solid[11][13] |

| Melting Point | 243-246 °C (decomposes)[11][14] |

| Water Solubility | 50 g/L at 20 °C[15] |

| Stability | Stable under recommended storage conditions; sensitive to air and light[8][15] |

Source: Compiled from various chemical databases and safety sheets[8][11][13][14][15].

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach known as the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

Caption: A systematic workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidental exposure or dangerous reactions.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] The storage area should be locked and accessible only to authorized personnel.[1][4][13]

-

Container: Keep the container tightly closed to prevent contact with air and moisture.[1][8] The original container should be used.[1]

-

Conditions to Avoid: Protect from direct sunlight, air, and heat.[2][8] The compound is sensitive to light and air and may darken upon exposure.[4][11]

-